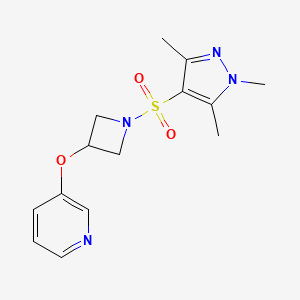
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyrazole ring, an azetidine ring, and a pyridine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and azetidines are four-membered rings containing nitrogen. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,5-trimethyl-1H-pyrazol-4-yl group is a derivative of pyrazole, which is a five-membered ring containing two nitrogen atoms . The azetidin-3-yl group is a four-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrazoles, azetidines, and pyridines all have different reactivities, so the overall reactivity of the molecule would be a combination of these .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Fluorescent Probes and Sensors
The compound’s fluorescence properties make it an excellent candidate for designing fluorescent probes and sensors. When an electron-withdrawing group is attached to acetophenone (as exemplified by compound 5i), 1,3,5-trisubstituted-1H-pyrazole exhibits color changes from orange-red to cyan in different solvents. Notably, compound 5i has been explored as a metal ion fluorescent probe, demonstrating excellent selectivity for detecting Ag+ ions .
Medicinal Chemistry
Pyrazoline derivatives, including 1,3,5-trisubstituted-1H-pyrazoles, have found applications in medicine. Specifically:
- Anti-Arrhythmic Properties : Certain pyrazoline derivatives are being investigated for their anti-arrhythmic potential .
Textile Industry
In the textile industry, 1,3,5-trisubstituted-1H-pyrazoles have been employed as fluorescent whitening agents, enhancing the brightness and appearance of textiles .
High-Tech Applications
As laser dyes and fluorescent probes, these compounds have gained prominence in high-tech fields. Their unique optical properties make them valuable for applications such as imaging, sensing, and optoelectronics .
Organic Nonlinear Optical Materials
Due to their fluorescence and stability, 1,3,5-trisubstituted-1H-pyrazoles can serve as organic nonlinear optical materials, contributing to advancements in photonics and communication technologies .
Photorefractive Materials
Researchers have explored the use of these compounds in photorefractive materials, which find applications in holography, data storage, and optical signal processing .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with certain proteins
Biochemical Pathways
Related compounds have been shown to have antileishmanial and antimalarial effects , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Related compounds have demonstrated significant suppression effects against plasmodium berghei , suggesting potential antimalarial activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-14(11(2)17(3)16-10)22(19,20)18-8-13(9-18)21-12-5-4-6-15-7-12/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHAYHHJVGDFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)
![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)
![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)
![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)
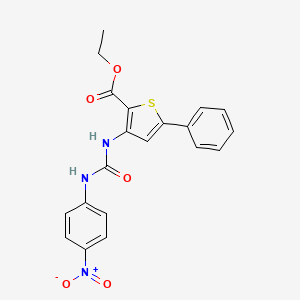
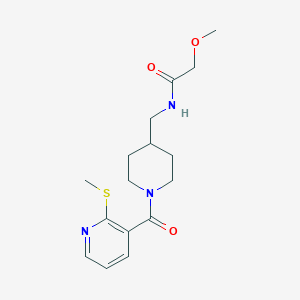
![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
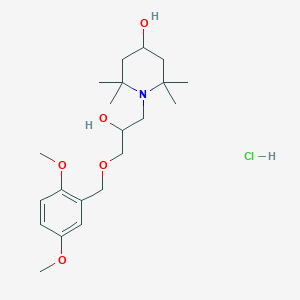
![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)
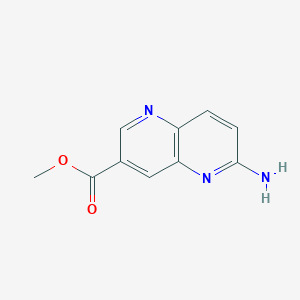
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)